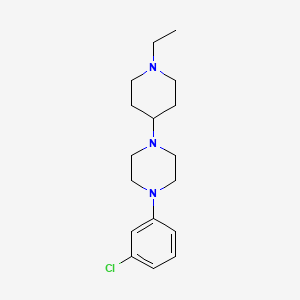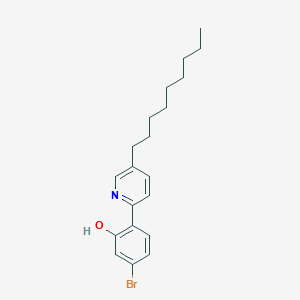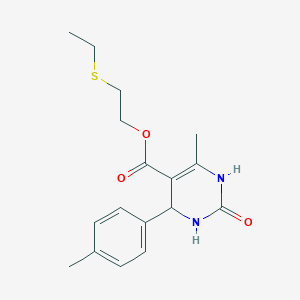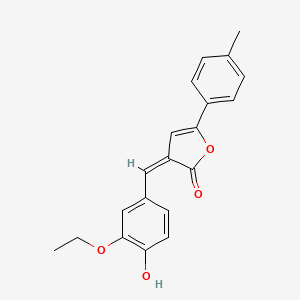
1-(3-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group and an ethylpiperidinyl group attached to a piperazine ring
Méthodes De Préparation
The synthesis of 1-(3-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1-ethyl-4-piperidone. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce any carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or potassium thiocyanate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has been investigated for its interactions with biological systems, including its binding affinity to certain receptors and enzymes.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: Lacks the ethylpiperidinyl group, which may result in different pharmacological properties and biological activities.
1-(4-Methoxyphenyl)-4-(1-ethylpiperidin-4-yl)piperazine: The presence of a methoxy group instead of a chlorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
1-(3-Trifluoromethylphenyl)-4-(1-ethylpiperidin-4-yl)piperazine: The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to different pharmacokinetic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(1-ethylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3/c1-2-19-8-6-16(7-9-19)20-10-12-21(13-11-20)17-5-3-4-15(18)14-17/h3-5,14,16H,2,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRLWKGONWZECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-bis{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B4913609.png)
![3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B4913616.png)
![2-[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4913619.png)
![1-{[(4-nitrophenyl)amino]carbonyl}propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4913626.png)
![(3-bromophenyl)-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B4913641.png)
![PROP-2-EN-1-YL 2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B4913649.png)


![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B4913664.png)
![3-bromo-4-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4913678.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B4913689.png)
![methyl 4-(5-{[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4913690.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-iodobenzamide](/img/structure/B4913704.png)

